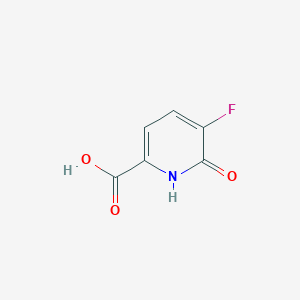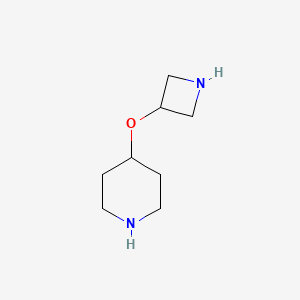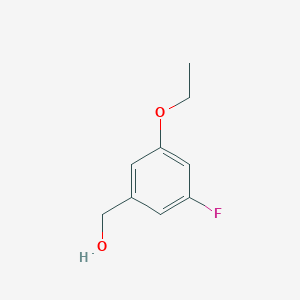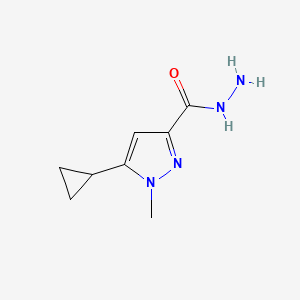
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide
Vue d'ensemble
Description
“5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide” is a chemical compound with the CAS Number: 395653-63-1 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 5-cyclopropyl-1H-pyrazole-3-carbohydrazide .
Molecular Structure Analysis
The InChI code for “5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide” is 1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide” is a solid at room temperature . It has a molecular weight of 166.18 .Applications De Recherche Scientifique
Chemical Structure and Properties
The compound 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide and its derivatives have been a subject of interest in various research fields due to their intriguing chemical structures and properties. Studies have highlighted the synthesis and crystal structure of similar compounds, providing a foundation for understanding their physical and chemical behaviors. For instance, Wen et al. (2006) synthesized a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, and determined its crystal structure using X-ray diffraction, underlining the importance of structural analysis in understanding the functionalities of such compounds (Wen et al., 2006).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Ningaiah et al. (2014) synthesized a novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles and evaluated their antimicrobial activity, finding that certain compounds demonstrated potent to weak antimicrobial activity (Ningaiah et al., 2014). Additionally, Abdel‐Aziz et al. (2009) tested various newly synthesized 2-substituted-3-methylbenzofuran derivatives for their antimicrobial activity against several bacterial and fungal species, with some compounds exhibiting significant activity (Abdel‐Aziz et al., 2009).
Molecular Docking and Bioactivity Studies
The molecular docking and bioactivity analyses of pyrazole derivatives have been instrumental in drug discovery and development. Pillai et al. (2017) performed vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its potential as a CDK2s inhibitor (Pillai et al., 2017). Similarly, Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and conducted molecular docking studies, revealing a significant correlation between binding score and biological activity, indicating the compounds as potential cyclooxygenase inhibitors (Mahajan et al., 2016).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives are crucial for developing new pharmaceuticals and materials. Research by Nasareb et al. (2016) described the synthesis of novel pyrazole-based carbohydrazone derivatives, emphasizing their structural confirmation and antibacterial activity evaluation (Nasareb & Siddiquia, 2016). These studies exemplify the diverse applications and significance of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide derivatives in scientific research, particularly in the field of medicinal chemistry.
Propriétés
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12-7(5-2-3-5)4-6(11-12)8(13)10-9/h4-5H,2-3,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWVZBVRKFAJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NN)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)
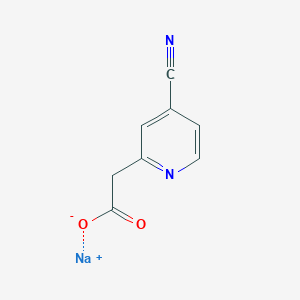
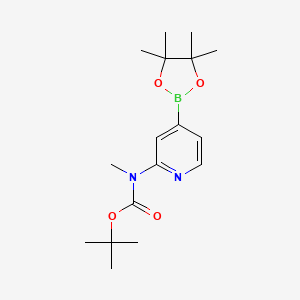
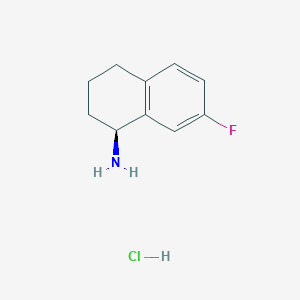
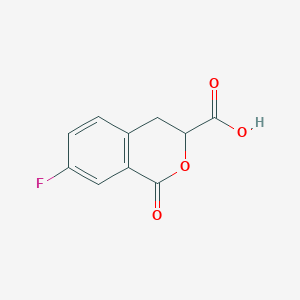
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
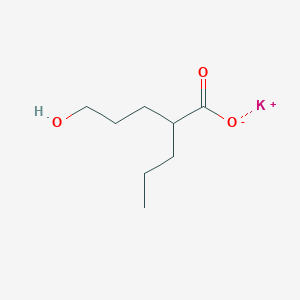
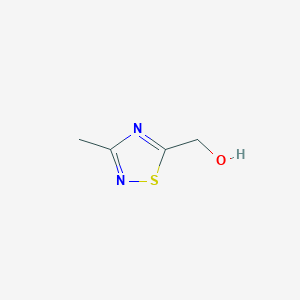
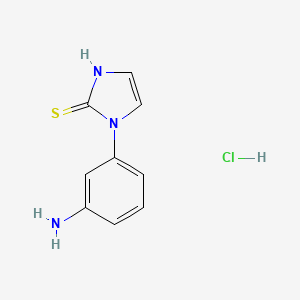

![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
